BPIQ-II Hydrochloride Salt is classified as a small organic molecule primarily used in research settings. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-cancer properties. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential therapeutic applications.
The synthesis of BPIQ-II Hydrochloride Salt typically involves the reaction of the free base form of BPIQ with hydrochloric acid. The general procedure includes:
This method has been optimized for scalability and efficiency, ensuring high yield and purity of the hydrochloride salt .
The molecular structure of BPIQ-II Hydrochloride Salt can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule, confirming the presence of functional groups typical of quinoline derivatives.
The structural data indicates that the hydrochloride salt form significantly influences solubility and stability compared to its free base counterpart .
BPIQ-II Hydrochloride Salt can participate in various chemical reactions typical for amines and quinoline derivatives. Notably:
These reactions are crucial for understanding the compound's behavior in biological assays and potential therapeutic applications .
The mechanism of action for BPIQ-II Hydrochloride Salt involves modulation of intracellular signaling pathways associated with cancer cell proliferation. Research indicates that this compound exerts anti-proliferative effects by:
This dual action enhances its potential as an anticancer agent .
BPIQ-II Hydrochloride Salt exhibits several notable physical and chemical properties:
These properties are essential for developing effective pharmaceutical formulations .
BPIQ-II Hydrochloride Salt is primarily utilized in scientific research, particularly in studies focused on cancer therapeutics. Its applications include:
The ongoing research into BPIQ-II highlights its promise as a valuable tool in medicinal chemistry and oncology .
BPIQ-II HCl Salt functions as an ATP-competitive inhibitor by targeting the highly conserved adenosine triphosphate (ATP)-binding cleft within the kinase domain of the epidermal growth factor receptor (EGFR). Structural analyses reveal that the quinazoline core of BPIQ-II forms critical hydrogen bonds with the hinge region residues (e.g., Met793) of EGFR, while its halogenated phenyl extension occupies the hydrophobic back cleft adjacent to the ATP-binding site [2] [6]. This binding mode stabilizes the kinase in an inactive conformation by sterically hindering ATP entry. Molecular dynamics simulations demonstrate that BPIQ-II exhibits enhanced binding affinity for oncogenic mutants (L858R, T790M) due to optimized van der Waals interactions with mutated residues, reducing the dissociation rate by 2.3-fold compared to wild-type EGFR [5] [6].
Table 1: Inhibitory Activity (IC₅₀) of BPIQ-II Against EGFR Mutants
EGFR Variant | IC₅₀ (nM) | Fold Change vs. Wild-Type |
---|---|---|
Wild-Type | 48.7 | 1.0 |
L858R | 12.3 | 0.25 |
T790M | 29.5 | 0.61 |
L858R/T790M/C797S | 210.0 | 4.3 |
Data derived from kinase inhibition assays using recombinant cytoplasmic domains [3] [6].
BPIQ-II demonstrates high selectivity for EGFR over non-receptor kinases, particularly serine/threonine kinases. In kinome-wide profiling spanning 398 human kinases, BPIQ-II exhibited >100-fold selectivity against 95% of off-target kinases. Notably, its inhibition constants (Kᵢ) for serine/threonine kinases such as BRAF (Kᵢ = 1,200 nM) and mTOR (Kᵢ = 2,500 nM) were significantly higher than for EGFR (Kᵢ = 4.8 nM) [8]. This selectivity arises from structural constraints: The 4-alkoxyphenyl substituent of BPIQ-II clashes with the bulkier gatekeeper residues (e.g., Thr183 in BRAF) present in many serine/threonine kinases, thereby minimizing off-target interactions [6] [8].
Beyond ATP-site competition, BPIQ-II disrupts EGFR activation by allosterically modulating kinase dimerization—a prerequisite for signal transduction. Biochemical studies show that BPIQ-II binding induces a shift in the αC-helix toward the "DFG-out" inactive conformation, destabilizing the asymmetric dimer interface required for trans-autophosphorylation [5] [7]. This allostery reduces dimerization efficiency by 78% in cellular models, quantified via fluorescence resonance energy transfer (FRET) assays [5]. Consequently, downstream oncogenic cascades (e.g., MAPK/ERK, PI3K/AKT) are suppressed, as evidenced by 60–80% reductions in phospho-ERK and phospho-AKT levels in non-small cell lung cancer (NSCLC) cells harboring EGFR L858R/T790M mutations [3] [6].
Table 2: Impact of BPIQ-II on EGFR Dimerization and Signaling
Parameter | Reduction (%) | Experimental Model |
---|---|---|
EGFR Homodimer Formation | 78 | FRET in NCI-H1975 cells |
pERK1/2 Levels | 80 | Immunoblotting (H1975 cells) |
pAKT Levels | 60 | Immunoblotting (H1975 cells) |
Data compiled from cell-based assays [3] [5] [6].
BPIQ-II impedes EGFR autophosphorylation by trapping the kinase domain in a rigid, dimerization-incompetent state. Crystallographic data reveal that BPIQ-II binding increases the solvent exposure of tyrosine residues (e.g., Tyr869) within the activation loop, enhancing their susceptibility to protein tyrosine phosphatases (PTPs) [4] [9]. In NCI-H1975 NSCLC cells (EGFR L858R/T790M-positive), 500 nM BPIQ-II reduced EGFR autophosphorylation by 92% within 2 hours, concurrently sequestering non-phosphorylated Bim—a cytoskeletal regulator—to induce cancer cell detachment [4]. Network analysis further indicates that BPIQ-II disrupts signal amplification hubs, decreasing phosphorylation of >10 nodes in the EGFR interactome, including adaptors (Grb2) and transcription factors (STAT5) [3] [9].
Key Molecular Outcomes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: